![molecular formula C18H23N3 B14365315 1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine CAS No. 90125-60-3](/img/structure/B14365315.png)
1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine
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Overview
Description
1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals
Preparation Methods
The synthesis of 1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions can be carried out using sodium and ammonium chloride in ethanol solution.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with mCPBA yields pyridine N-oxides .
Scientific Research Applications
1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets. It acts as an antagonist to muscarinic receptors, particularly muscarinic receptor 4 (M4) . This interaction inhibits the receptor’s activity, which can have therapeutic effects in neurological conditions. The compound’s structure allows it to fit into the receptor’s binding site, blocking the normal action of acetylcholine .
Comparison with Similar Compounds
1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine can be compared to other similar compounds, such as:
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide: This compound also targets muscarinic receptors but has a pyrazine ring instead of a pyridine ring.
1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine: This compound is a dopamine reuptake inhibitor and has different pharmacological properties.
The uniqueness of this compound lies in its specific interaction with muscarinic receptor 4 (M4), making it a valuable compound for research in neurological diseases .
Properties
CAS No. |
90125-60-3 |
---|---|
Molecular Formula |
C18H23N3 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-benzyl-4-(2-pyridin-2-ylethyl)piperazine |
InChI |
InChI=1S/C18H23N3/c1-2-6-17(7-3-1)16-21-14-12-20(13-15-21)11-9-18-8-4-5-10-19-18/h1-8,10H,9,11-16H2 |
InChI Key |
ALFQBSNMEKECKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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